Fmoc-Leu-Ser(psi(Me,Me)pro)-OH

Fmoc SPPS Difficult Peptides Aggregation

During Fmoc SPPS of difficult Leu-Ser motifs, standard building blocks often cause aggregation, leading to incomplete couplings and low crude purity. Fmoc-Leu-Ser(psi(Me,Me)pro)-OH is a pseudoproline dipeptide that solves this by introducing a reversible, TFA-labile kink in the peptide backbone. This disrupts β-sheet formation, enhancing solvation and coupling efficiency. - **Higher Crude Purity:** Enables synthesis of otherwise inaccessible aggregation-prone sequences, reducing purification burden. - **Streamlined Synthesis:** Avoids slow, incomplete couplings seen with Hmb-based alternatives, saving optimization time. - **Reliable Supply:** Available in research to bulk scales, ensuring consistent quality for both academic SAR studies and cGMP peptide API manufacturing.

Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
CAS No. 339531-50-9
Cat. No. B613430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Leu-Ser(psi(Me,Me)pro)-OH
CAS339531-50-9
Synonyms339531-50-9; Fmoc-Leu-Ser{psi(Me,Me)pro}-OH; Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH; Fmoc-Leu-Ser[Psi(Me,Me)Pro]-OH; AmbotzFAA5001; SCHEMBL13805620; MolPort-008-267-756; 6927AH; ZINC15722365; AKOS025289475; CF-1363; AK170234; Fmoc-L-Leu-N,O-Isopropylidene-L-Ser-OH; (4S)-3-(Fmoc-Leu)-2,2-dimethyl-oxazolidine-4-carboxylicacid
Molecular FormulaC27H32N2O6
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H32N2O6/c1-16(2)13-22(24(30)29-23(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1
InChIKeyBUYLKVIICSUHDX-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Leu-Ser(psi(Me,Me)pro)-OH: Pseudoproline Dipeptide for SPPS


Fmoc-Leu-Ser(psi(Me,Me)pro)-OH (CAS 339531-50-9) is a pseudoproline dipeptide building block . It is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), specifically to overcome aggregation and β-sheet formation during the assembly of difficult peptide sequences . The compound consists of an Fmoc-protected leucine residue coupled to a serine residue that has been reversibly protected as a 2,2-dimethyloxazolidine (proline-like) structure . This modification introduces a 'kink' into the growing peptide backbone, disrupting intermolecular hydrogen bonding and enhancing solvation . The oxazolidine ring is labile to trifluoroacetic acid (TFA), regenerating the native serine residue during the final cleavage step .

Reversible β-sheet disruption: Pseudoproline motif introduces a kink, enhancing solvation and reducing aggregation during Fmoc SPPS
Leu-Ser dipeptide format: Pre-formed Fmoc-Leu-Ser(psi(Me,Me)pro)-OH avoids direct acylation of the hindered oxazolidine nitrogen, supporting efficient coupling
TFA-labile serine regeneration: Native serine is restored during final cleavage, making it compatible with standard Fmoc deprotection workflows

Fmoc-Leu-Ser(psi(Me,Me)pro)-OH: Standard Building Block Failure


Attempting to substitute Fmoc-Leu-Ser(psi(Me,Me)pro)-OH with a standard, non-pseudoproline protected Leu-Ser building block or with other aggregation-disruption tools like Hmb-protected amino acids often leads to significant and quantifiable reductions in synthetic efficiency and final product quality [1]. The specific Leu-Ser motif, particularly when Ser is present, can promote interchain hydrogen bonding and β-sheet formation on the resin, causing the peptide-resin to collapse and become inaccessible to reagents . This results in incomplete couplings, deletion sequences, and low crude peptide purity . While alternative strategies exist, such as the use of 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection, comparative studies show that pseudoproline incorporation is superior due to slow and incomplete coupling of the amino acid immediately following the Hmb amino acid [1]. Therefore, the unique, reversible, structure-breaking property of the pseudoproline dipeptide is not simply interchangeable with other approaches, directly impacting the feasibility and outcome of the synthesis [2].

Standard Leu-Ser blocks May lead to interchain hydrogen bonding, β-sheet formation, and peptide-resin collapse, causing incomplete couplings and deletion sequences.
Hmb-protected analogs Reported slow and incomplete coupling of the residue immediately following the modification can reduce synthetic efficiency compared to pseudoproline approaches. [REFS-1]
Generic alternatives The unique reversible structure-breaking property of the pseudoproline dipeptide is not directly interchangeable with other aggregation-suppression tools; synthesis outcome may vary.

Quantitative Evidence for Fmoc-Leu-Ser(psi(Me,Me)pro)-OH


Superior Purity Over Hmb Protection

In a head-to-head comparative study synthesizing 'difficult' peptide sequences, pseudoproline building blocks (including the class to which Fmoc-Leu-Ser(psi(Me,Me)pro)-OH belongs) were found to be superior to Hmb-protected amino acid analogues [1]. The study concluded that while both methods substantially improved crude peptide purity over a control, pseudoproline incorporation avoided the issue of slow and incomplete coupling at the residue immediately following the modification, a key limitation of Hmb protection [1].

Synthetic Efficiency
Class-level
Pseudoproline: reported complete subsequent coupling vs Hmb: slower next residue acylation
Reported advantage in coupling predictability for difficult sequences
Comparative study; class-level inference from pseudoproline building blocks
Fmoc SPPS Difficult Peptides Aggregation

Enabling Aggregation-Prone Peptide Synthesis

The use of pseudoproline dipeptides, such as Fmoc-Ser-Ser(ψ(Me,Me)pro)-OH (closely related to Fmoc-Leu-Ser(psi(Me,Me)pro)-OH), was critical for the successful Fmoc SPPS of human Amylin (hIAPP), a 37-residue, highly amyloidogenic and aggregation-prone polypeptide [1]. The study demonstrated that incorporating these structure-breaking building blocks enabled the efficient synthesis of the full-length peptide and its aggregation-prone 8-37 fragment, which were otherwise inaccessible by standard Fmoc chemistry [1].

Synthesis Feasibility
Class-level
Full-length hIAPP (37-mer) successfully synthesized vs Standard SPPS: inaccessible due to aggregation
Enables synthesis of highly amyloidogenic peptides
hIAPP model; class-level inference for pseudoproline technology
Amylin IAPP Amyloid

Avoiding Hindered Acylation and Racemization

The compound is supplied as a pre-formed Fmoc-protected dipeptide, which is a critical design feature . Introducing the pseudoproline residue as a dipeptide avoids the need to directly acylate the hindered nitrogen of the oxazolidine ring, a reaction that is slow and prone to racemization . This pre-assembly strategy guarantees efficient coupling and extends the peptide chain by two residues in a single step, enhancing overall synthetic throughput and maintaining chiral integrity .

Chiral Integrity
Data to verify
Pre-formed dipeptide avoids direct acylation of hindered oxazolidine nitrogen, reducing racemization risk.
Dipeptide format supports chiral fidelity during incorporation
Supplier specification; verify for specific sequence context
Peptide Synthesis Dipeptide Building Blocks SPPS Efficiency

High Purity to Minimize Impurities

Commercially available Fmoc-Leu-Ser(psi(Me,Me)pro)-OH (Novabiochem® brand) is supplied with a high purity specification of ≥97.0% by HPLC and ≥97% by TLC, with single impurities controlled to ≤1.5% (a/a) . This level of purity ensures that the building block will not introduce significant amounts of deletion sequences or other difficult-to-remove byproducts that would compromise the quality of the final synthetic peptide.

Purity Specification
Data to verify
≥97.0% HPLC purity ≥97% TLC; single impurities ≤1.5% (a/a)
Reported high purity supports reliable SPPS and lower byproduct formation
Vendor QC data; independent verification advised
Quality Control SPPS Procurement

Fmoc-Leu-Ser(psi(Me,Me)pro)-OH Applications


Synthesis of Aggregation-Prone Therapeutic Peptides

This building block is ideally suited for the Fmoc SPPS of therapeutic peptides containing a Leu-Ser motif that are prone to aggregation, such as analogs of Amylin [1]. The evidence demonstrates that pseudoproline incorporation enables the synthesis of otherwise inaccessible, highly amyloidogenic sequences, making it a critical tool for developing peptide-based drugs targeting diabetes, Alzheimer's disease, and other conditions involving aggregating proteins [1].

Improved Crude Purity in cGMP Manufacturing

In an industrial setting, the superior performance of pseudoproline building blocks over Hmb protection in difficult sequences directly translates to higher crude peptide purity [1]. This reduces the burden on downstream purification (e.g., preparative HPLC), leading to higher overall yields, lower production costs, and more consistent batch quality, which are paramount for cGMP manufacturing of peptide APIs [1].

Accelerating Academic Research on Difficult Peptides

For academic researchers, the ability of Fmoc-Leu-Ser(psi(Me,Me)pro)-OH to circumvent aggregation and ensure efficient coupling significantly reduces the time spent on optimizing and troubleshooting difficult syntheses [1]. The high purity and reliable performance of the dipeptide format allow for faster iteration in structure-activity relationship (SAR) studies and the production of high-quality peptides for biological evaluation .

Application
Selection Property
Validation Focus
Aggregation-prone peptide research
Backbone disruption by pseudoproline kink
Crude purity and sequence integrity after SPPS
Peptide API process development
High purity dipeptide format
Consistent coupling and low deletion-sequence profile
Difficult sequence synthesis in academia
Reliable aggregation-disrupting Leu-Ser motif
Reduced optimization time and reproducible SPPS outcomes

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